molecular formula C7H5ClN2O B13658337 3-Chlorofuro[3,2-c]pyridin-4-amine

3-Chlorofuro[3,2-c]pyridin-4-amine

Cat. No.: B13658337
M. Wt: 168.58 g/mol
InChI Key: FUCMAUQPABCTRF-UHFFFAOYSA-N
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Description

3-Chlorofuro[3,2-c]pyridin-4-amine is a heterocyclic compound featuring a fused furopyridine core with a chlorine substituent at position 3 and an amine group at position 4. The chlorine atom in the 3-position likely enhances electrophilicity and influences steric interactions, impacting reactivity and biological activity.

Properties

Molecular Formula

C7H5ClN2O

Molecular Weight

168.58 g/mol

IUPAC Name

3-chlorofuro[3,2-c]pyridin-4-amine

InChI

InChI=1S/C7H5ClN2O/c8-4-3-11-5-1-2-10-7(9)6(4)5/h1-3H,(H2,9,10)

InChI Key

FUCMAUQPABCTRF-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=C1OC=C2Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chlorofuro[3,2-c]pyridin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-chloropyridine-4-carbaldehyde with furan-2-amine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Chlorofuro[3,2-c]pyridin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted furo[3,2-c]pyridines, amine derivatives, and complex heterocyclic compounds. These products can have significant applications in pharmaceuticals and materials science .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Chlorofuro[3,2-c]pyridin-4-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Heterocycle Core Modifications: Furo vs. Thieno

Thieno[3,2-c]pyridin-4-amine Derivatives

  • Structure: Replaces the oxygen atom in the furo ring with sulfur (thieno ring).
  • Biological Activity: Thieno analogs, such as compound 14g, exhibit potent Bruton's tyrosine kinase (BTK) inhibition (IC₅₀ = 12.8 nM) due to improved lipophilicity and binding interactions from sulfur’s larger atomic radius and polarizability .
  • Key Difference : Sulfur’s electron-donating properties and increased van der Waals interactions may enhance target affinity compared to oxygen in furo derivatives.

Halogen Substituent Variations

3-Bromothieno[3,2-c]pyridin-4-amine (CAS 799293-85-9)

  • Structure: Bromine substituent at position 3 of the thieno core.
  • Applications : Used in synthesizing anticancer agents and pesticides. Bromine’s larger size and polarizability may improve binding to hydrophobic enzyme pockets but reduce metabolic stability compared to chlorine .
  • Key Difference : Chlorine offers a balance between reactivity and stability, whereas bromine may enhance potency at the cost of pharmacokinetic properties.

4-Chlorofuro[3,2-c]pyridine

  • Structure : Chlorine at position 4 instead of 3.
  • Synthetic Utility: Serves as a precursor in coupling reactions (e.g., with phenols or anilines) to form aryl ethers or amines (e.g., compound 19) .
  • Key Difference : The 4-chloro position directs electrophilic substitution differently, enabling regioselective functionalization compared to 3-chloro derivatives.

Pyridine-Based Halogenated Analogs

3-Chloro-2,6-difluoropyridin-4-amine (CAS 405230-78-6)

  • Structure : Pyridine core with chloro and fluoro substituents.
  • Properties : Multiple halogens increase metabolic stability and alter π-π stacking interactions. Hazard data (H302, H312, H411) suggest moderate toxicity .

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